molecular formula C9H6Cl2N2S B1620810 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole CAS No. 851983-40-9

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole

Cat. No.: B1620810
CAS No.: 851983-40-9
M. Wt: 245.13 g/mol
InChI Key: QJHYCCBKRALUJV-UHFFFAOYSA-N
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Description

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted with a chloromethyl group at position 2 and a 4-chlorophenyl group at position 3. This structure confers unique electronic and steric properties, making it a candidate for diverse pharmacological and agrochemical applications. The 4-chlorophenyl moiety enhances lipophilicity and bioactivity, while the chloromethyl group may serve as a reactive site for further derivatization .

Properties

IUPAC Name

2-(chloromethyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2S/c10-5-8-12-13-9(14-8)6-1-3-7(11)4-2-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHYCCBKRALUJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377702
Record name SBB059609
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851983-40-9
Record name SBB059609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 851983-40-9
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of phosphorus oxychloride (POCl3) to form the thiadiazole ring . The reaction conditions usually require refluxing the mixture for several hours to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiadiazole ring can be subjected to oxidation or reduction under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, amines, or thioethers can be formed.

    Oxidation Products: Oxidized derivatives of the thiadiazole ring.

    Reduction Products: Reduced forms of the thiadiazole ring or the chloromethyl group.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds containing the thiadiazole nucleus can inhibit the growth of various cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cells. For example, molecular docking studies have identified potential binding interactions with dihydrofolate reductase (DHFR), a target in cancer therapy .

Antimicrobial Properties
Thiadiazole derivatives are also being investigated for their antimicrobial activities. The structural features of 2-chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole suggest potential efficacy against bacterial and fungal pathogens. The chloromethyl group may facilitate interactions with microbial targets, enhancing the compound's bioactivity .

Pharmacological Studies
Beyond anticancer and antimicrobial effects, research has identified a range of pharmacological activities associated with thiadiazole derivatives, including anti-inflammatory, analgesic, and antidiabetic properties. Compounds in this class have been synthesized and evaluated for their therapeutic potential in treating various diseases .

Materials Science

Synthesis of Advanced Materials
The unique chemical properties of this compound make it a valuable building block in materials science. It can be utilized in the synthesis of specialty chemicals, polymers, and coatings. Its ability to form covalent bonds with other molecules allows for the development of advanced materials with tailored properties .

Polymer Chemistry
In polymer chemistry, this compound can serve as an intermediate for creating functionalized polymers that exhibit specific mechanical or thermal properties. Its incorporation into polymer matrices may lead to materials with enhanced durability or unique functionalities suitable for industrial applications .

Biological Research

Biochemical Assays
The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes. Its reactive groups allow it to participate in covalent modifications of biomolecules, making it useful for investigating mechanisms of action at the molecular level .

Drug Development
In drug development contexts, this compound is being explored as a lead compound for new pharmaceuticals. Researchers are focused on optimizing its structure to enhance efficacy and reduce toxicity while maintaining its bioactive properties .

Case Study 1: Anticancer Activity Evaluation

A study synthesized various thiadiazole derivatives and evaluated their cytotoxic effects against different cancer cell lines using standard protocols. The results demonstrated that specific derivatives exhibited significant activity compared to established chemotherapeutics like cisplatin .

Case Study 2: Antimicrobial Screening

Another investigation assessed the antimicrobial activity of synthesized thiadiazole compounds against Gram-positive and Gram-negative bacteria as well as fungal strains. The findings indicated promising activity for several derivatives, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the activity of specific proteins and receptors. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiadiazole Derivatives

Thiadiazole derivatives are studied for their biological and chemical versatility. Below is a detailed comparison of 2-chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole with analogous compounds:

Anticonvulsant Activity

  • 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole (107f): Structure: Amino group at position 2, pyridyl substituent at position 4. Activity: Demonstrated superior protection against electroshock-induced seizures in mice (ED₅₀ = 12.3 mg/kg) compared to phenytoin (ED₅₀ = 15.2 mg/kg) . Mechanism: Enhanced GABAergic activity due to electron-withdrawing 4-chlorophenyl and pyridyl groups.
  • Target Compound : Lacks the pyridyl substituent, which may reduce its anticonvulsant efficacy.

Anticancer Activity

  • 5-Bromo-6-(4-chlorophenyl)-2-cyclopropylimidazo[2,1-b][1,3,4]thiadiazole (122) :
    • Structure : Bromine at position 5, cyclopropyl at position 2.
    • Activity : Inhibited 90% of leukemic K-562 cell growth at 10⁻⁵ M .

Antioxidant Properties

  • N-(4-Bromobenzylidene)-2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole: Structure: Schiff base linkage (imine group) at position 2. Activity: Exhibited 78% DPPH radical scavenging at 100 μM, attributed to the electron-donating imine group .

Herbicidal and Algicidal Activity

  • 2-Chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole :
    • Structure : Chlorine at position 2 instead of chloromethyl.
    • Activity : Effective algicide at 0.1 ppm in water systems, outperforming 3-methylphenyl and 2-chlorophenyl analogs .

Structural-Activity Relationship (SAR) Analysis

Substituent Impact on Bioactivity Example Compounds
Chloromethyl (position 2) Increases electrophilicity; potential for cross-linking or covalent binding to targets. This compound
Amino (position 2) Enhances hydrogen bonding; improves CNS permeability (e.g., anticonvulsants) . 2-(4-Chlorophenyl)amino-5-(4-pyridyl)-1,3,4-thiadiazole
Bromine (position 5) Increases lipophilicity and cytotoxicity via halogen bonding . 5-Bromo-6-(4-chlorophenyl)-imidazo-thiadiazole
Schiff base (position 2) Introduces redox-active sites; enhances antioxidant capacity . N-(4-Bromobenzylidene)-2-amino-5-(4-chlorophenyl)-1,3,4-thiadiazole

Key Research Findings

Electron-Withdrawing Groups : The 4-chlorophenyl substituent universally enhances bioactivity across analogs by stabilizing aromatic π-stacking interactions and improving membrane permeability .

Thiadiazole vs. Oxadiazole : Replacement of sulfur with oxygen (oxadiazole) reduces anticonvulsant potency, highlighting the critical role of the thiadiazole sulfur in CNS activity .

Biological Activity

2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is known for its broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects. The presence of sulfur and nitrogen in the thiadiazole ring enhances its reactivity and allows for the development of various derivatives with specific biological properties .

Biological Activities

1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus epidermidis and Escherichia coli, showing promising inhibitory effects . The compound's mechanism involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways.

2. Anticancer Potential
This compound has been evaluated for its anticancer properties. Studies demonstrate that derivatives of 1,3,4-thiadiazole can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and apoptosis induction . The IC50 values for these activities are notably low, indicating potent efficacy.

3. Enzyme Inhibition
The compound is also explored for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. Its interaction with enzymes is thought to occur via binding at active sites, thereby blocking their activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound binds to the active sites of various enzymes, inhibiting their function.
  • Cellular Pathway Modulation : It may alter signaling pathways by interacting with specific proteins and receptors within cells.
  • DNA Interaction : Studies have shown that some thiadiazole derivatives can intercalate with DNA, affecting replication and transcription processes .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsMechanismReference
AntimicrobialStaphylococcus epidermidisCell wall synthesis disruption
AnticancerMCF-7 (breast cancer)Cell cycle arrest
Enzyme inhibitionVarious enzymesActive site binding

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound derivatives:

  • Cell Lines Tested : MCF-7 and HepG2.
  • Results : Significant growth inhibition was observed with IC50 values below 0.3 µg/mL for MCF-7 cells.
  • Mechanism : Induction of apoptosis through mitochondrial pathway activation was confirmed by increased levels of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2) .

Q & A

Q. Can this compound form metal complexes for catalytic or therapeutic applications?

  • Methodological Answer : Yes. The thiadiazole ring’s sulfur and nitrogen atoms act as ligands.
  • Synthesis : React with transition metals (e.g., Cu(II), Pt(II)) in ethanol/water mixtures at 60°C.
  • Characterization : UV-Vis spectroscopy (d-d transitions) and cyclic voltammetry to assess redox properties.
  • Applications : Platinum complexes of analogous thiadiazoles show antitumor activity via DNA intercalation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
2-Chloromethyl-5-(4-chlorophenyl)-1,3,4-thiadiazole

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